molecular formula C12H25N3 B12809316 Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- CAS No. 68426-02-8

Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)-

Cat. No.: B12809316
CAS No.: 68426-02-8
M. Wt: 211.35 g/mol
InChI Key: DKEVJDIVXRXIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol . This compound is known for its unique structure, which includes a nitrile group and an amino group attached to a trimethylhexyl chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- typically involves the reaction of 2,4,4-trimethylhexane-1,6-diamine with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is scaled up using large reactors and continuous flow processes . The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-2,4,4-trimethylhexane-1,6-diamine
  • N1-(2-Cyanoethyl)-2,4,4-trimethylhexane-1,6-diamine

Uniqueness

Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds . Its combination of a nitrile group and an amino group attached to a trimethylhexyl chain makes it a versatile compound for various applications.

Properties

CAS No.

68426-02-8

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

3-[(6-amino-2,2,4-trimethylhexyl)amino]propanenitrile

InChI

InChI=1S/C12H25N3/c1-11(5-7-14)9-12(2,3)10-15-8-4-6-13/h11,15H,4-5,7-10,14H2,1-3H3

InChI Key

DKEVJDIVXRXIAG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)CC(C)(C)CNCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.